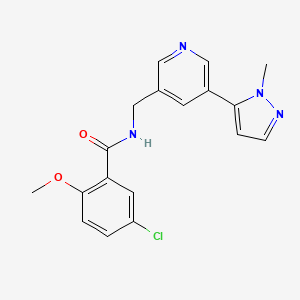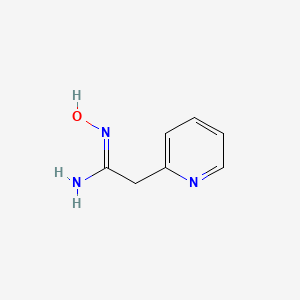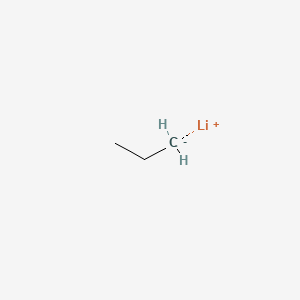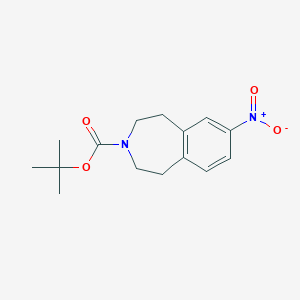
2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroisoquinoline ring and the various substituents. Unfortunately, specific structural information for this compound is not available in the retrieved data .Scientific Research Applications
Niobium Pentachloride Mediated Synthesis
A practical method involving niobium pentachloride is used to convert carboxylic acids to the corresponding carboxamides under mild conditions. This method effectively synthesizes 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, highlighting a key process in the chemical formation of complex compounds like 2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Nery et al., 2003).
Synthesis of Related Compounds
Synthesis of compounds with structures similar to this compound has been explored. Notably, compounds such as 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine with cationic side chains have been prepared, showing the versatility and potential applications of such compounds in biological and chemical research (Bu et al., 2001).
Three-Component Reactions
A notable synthetic method involves three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, yielding 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This method highlights the complexity and the synthetic capabilities in creating molecules structurally related to this compound (Schuster, Lázár, & Fülöp, 2010).
Biological Activity and Applications
Cytotoxic Activity and Cancer Research
The cytotoxic activities of related compounds, especially those bearing cationic side chains, have been extensively studied. These studies reveal substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, indicating the potential of these compounds in cancer treatment and their relevance in medical research (Bu et al., 2001).
Antioxidant Properties
Some derivatives, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have demonstrated remarkable antioxidant properties. These findings open up avenues for the compound's application in fields requiring antioxidant capabilities, such as in the prevention of oxidative stress-related diseases (Kawashima et al., 1979).
NMDA Receptor Antagonism
Research into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives has shown in vitro antagonist activity at the glycine site on the NMDA receptor, suggesting potential neuroprotective or neuromodulatory applications. The significance of hydrogen bonding and the positioning of hydrogen-bond-accepting groups for binding efficiency have been highlighted in these studies (Carling et al., 1992).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2N5O3/c1-14-6-8-18(11-21(14)28)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-17(27)10-16/h3-12H,13H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICIUQJOAHWPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)




![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)


![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)


